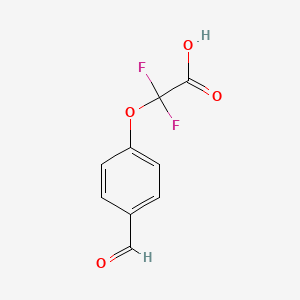

2,2-Difluoro-2-(4-formylphenoxy)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(4-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c10-9(11,8(13)14)15-7-3-1-6(5-12)2-4-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWNOKOXNFYRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Formylphenoxy)acetic Acid Derivatives

Method Overview:

The foundational step involves the formation of phenoxyacetic acid derivatives bearing aldehyde functionalities, which serve as precursors for the fluorinated compound.

- React 4-hydroxybenzaldehyde with bromoacetic acid derivatives in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

- Heat the mixture at 80°C for 4 hours to facilitate nucleophilic substitution, forming 2-(4-formylphenoxy)acetic acid esters or acids (depending on subsequent hydrolysis).

- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify via flash chromatography (eluent: hexane/ethyl acetate 20:1).

- The yields are typically high (~80-93%), with the aldehyde group confirmed through NMR and HRMS analysis.

Data Table 1: Typical Synthesis Conditions for 2-(4-Formylphenoxy)acetic Acid

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Bromoacetic acid derivative | DMF | 80°C | 4 h | 80-93% | Nucleophilic substitution |

Fluorination to Introduce Difluoro Groups

Method Overview:

The key step involves fluorination at the alpha-position of the phenoxyacetic acid to yield the difluoro analogue.

- Dissolve 2-(4-formylphenoxy)acetic acid in a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents capable of introducing difluoro groups.

- Conduct the reaction under inert atmosphere (argon or nitrogen) at controlled temperatures, typically around room temperature to 50°C, to prevent side reactions.

- After completion, quench the reaction with water, extract with an organic solvent, and purify via chromatography.

- The fluorinated product, 2,2-Difluoro-2-(4-formylphenoxy)acetic acid, is characterized by NMR (notably fluorine-19 NMR) and HRMS.

Data Table 2: Fluorination Conditions

| Starting Material | Fluorinating Agent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 2-(4-Formylphenoxy)acetic acid | DAST or similar | Dichloromethane | 25-50°C | 12-24 h | Variable (~27-91%) | Requires inert atmosphere |

Alternative Synthetic Route via Ester Intermediates

Method Overview:

An alternative approach employs ester intermediates, which are then hydrolyzed and fluorinated.

- Synthesize methyl or ethyl esters of 2-(4-formylphenoxy)acetic acid through esterification with methanol or ethanol under acidic catalysis.

- Subject the ester to fluorination conditions as described above.

- Hydrolyze the ester under basic or acidic conditions to regenerate the acid form.

- Purify and characterize the final difluorinated acid.

Data Table 3: Ester Hydrolysis and Fluorination

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | Alcohol + acid catalyst | Reflux | High | Forms ester intermediates |

| Fluorination | DAST | 25-50°C | 27-91% | Yields difluoro derivative |

| Hydrolysis | NaOH or HCl | Reflux | Quantitative | Regenerates acid |

Photochemical Transformation (Optional)

Recent studies have demonstrated that 2-(2-formylphenoxy)acetic acid derivatives can undergo photocyclization in DMSO to form chromanone and benzofuranone derivatives, which may serve as alternative synthetic intermediates or derivatives. This process involves irradiation at 365 nm and can be optimized for yield and selectivity.

Summary of Key Findings

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-formylphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

Oxidation: 2,2-Difluoro-2-(4-carboxyphenoxy)acetic acid

Reduction: 2,2-Difluoro-2-(4-hydroxyphenoxy)acetic acid

Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used

Scientific Research Applications

2,2-Difluoro-2-(4-formylphenoxy)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine-containing compounds and their reactivity.

Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the biological activity and metabolic stability of drugs.

Medicine: Research into its potential as a building block for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(4-formylphenoxy)acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets, often enhancing its potency and stability.

Comparison with Similar Compounds

Table 1: Substituent Impact on Reactivity and Properties

Key Observations:

Substituent Position :

- Para-substituted derivatives (e.g., 4-formyl or 4-methoxy) generally exhibit higher reactivity in radical reactions compared to meta-substituted analogs due to reduced steric hindrance and optimized electronic effects .

- Meta-substituted formyl derivatives (e.g., 3-formylphenyl) show improved yields (77%) in Pd-catalyzed α-arylation, likely due to reduced steric clashes .

Electronic Nature of Substituents :

- Electron-withdrawing groups (e.g., formyl) enhance electrophilicity, facilitating nucleophilic additions and radical stabilization. In contrast, electron-donating groups (e.g., methoxy) lower reactivity in radical cascade reactions, yielding products in 35–50% .

- Heterocyclic substituents (e.g., thiophene) introduce conjugation effects but may reduce yields due to competing side reactions .

Steric Effects :

- Bulky substituents (e.g., naphthyl) stabilize intermediates via π-π interactions, achieving higher yields (74%) compared to smaller groups .

Physicochemical and Toxicokinetic Profiles

Table 2: Comparative Physicochemical Data

Key Observations:

- The formyl group in the target compound reduces lipophilicity (LogP = 1.2) compared to methoxy-substituted analogs (LogP = 1.8), enhancing aqueous solubility.

- Fluorinated acetic acid derivatives, such as cC6O4, exhibit short serum half-lives (4–7 h in rats) and rapid urinary excretion, suggesting similar metabolic pathways for the target compound .

Biological Activity

2,2-Difluoro-2-(4-formylphenoxy)acetic acid is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development, supported by relevant case studies and research findings.

Synthesis

The synthesis of 2,2-Difluoro-2-(4-formylphenoxy)acetic acid typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-difluoroacetic acid under basic conditions, often utilizing sodium hydroxide or potassium carbonate as a catalyst. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product which can be purified via recrystallization or column chromatography.

The biological activity of 2,2-Difluoro-2-(4-formylphenoxy)acetic acid is primarily attributed to its interaction with various molecular targets within biological systems. The presence of fluorine atoms enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This characteristic makes it a valuable candidate for developing fluorinated pharmaceuticals that exhibit improved metabolic stability and biological efficacy .

Case Studies

- Anti-Cancer Activity : In a study examining the effects of various fluorinated compounds on cancer cells, 2,2-Difluoro-2-(4-formylphenoxy)acetic acid exhibited significant cytotoxic effects against several human tumor cell lines. The compound was found to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

- Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been shown to inhibit the activity of enzymes like cyclooxygenase (COX), which play a critical role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making it a candidate for therapeutic applications in treating inflammatory diseases .

- Fluorinated Drug Development : The compound's unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules. Its fluorinated nature is particularly advantageous in drug design, where enhanced biological activity and selectivity are desired .

Comparative Analysis

To understand the uniqueness of 2,2-Difluoro-2-(4-formylphenoxy)acetic acid compared to similar compounds, a comparison table is provided below:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,2-Difluoro-2-(4-formylphenoxy)acetic acid | Contains fluorine atoms and a formyl group | Anti-cancer properties; enzyme inhibition |

| 2,2-Difluoroacetic acid | Lacks phenoxy and formyl groups | Less versatile; limited biological activity |

| 4-Formylphenoxyacetic acid | Contains phenoxy and formyl groups | Moderate activity; no fluorine enhancement |

| 2,2-Difluoro-2-(4-hydroxyphenoxy)acetic acid | Similar structure but with hydroxyl instead of formyl | Different reactivity; potential for varying biological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.